molecular formula C9H17ClN4O2 B1377787 3-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride CAS No. 1435803-86-3

3-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride

Cat. No.: B1377787
CAS No.: 1435803-86-3
M. Wt: 248.71 g/mol
InChI Key: MHWDFNDEOVELLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing oxygen and nitrogen atoms.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound may interact with transport proteins, influencing its distribution within the cell .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation . Furthermore, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to specific receptors on the cell surface, triggering a cascade of intracellular events that lead to the activation or inhibition of downstream signaling pathways . Additionally, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time when exposed to light or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes lead to the formation of various metabolites, which may have different biological activities compared to the parent compound . The compound’s metabolism can also affect metabolic flux and metabolite levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The compound’s localization can also affect its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-oxadiazoles typically involves the cyclization of amidoximes with carboxylic acid derivatives. One common method includes the reaction of amidoximes with acid chlorides or other reactive carboxylic acid derivatives in the presence of a base . Another method involves the one-pot synthesis from amidoximes and aldehydes in aprotic solvents like dimethyl sulfoxide (DMSO) with inorganic bases .

Industrial Production Methods

Industrial production methods for compounds like 3-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow synthesis techniques and the use of automated reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions such as amines or thiols .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole N-oxides, while reduction could produce amine derivatives .

Properties

IUPAC Name

3-amino-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2.ClH/c1-6(2)9-12-8(15-13-9)5-11-7(14)3-4-10;/h6H,3-5,10H2,1-2H3,(H,11,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWDFNDEOVELLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CNC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
3-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride
Reactant of Route 3
Reactant of Route 3
3-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride
Reactant of Route 4
3-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride
Reactant of Route 5
Reactant of Route 5
3-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride
Reactant of Route 6
Reactant of Route 6
3-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.